2-Methoxyethylmercury acetate
Description
Properties
IUPAC Name |
acetyloxy(2-methoxyethyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3H2,2H3;1H3,(H,3,4);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBKFAPBKOEGA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10HgO3 | |
| Record name | METHOXYETHYLMERCURIC ACETATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058314 | |
| Record name | Methoxyethylmercury acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
318.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Formerly used as a pesticide in seed treatment for cotton and small grains. Exhibits high fungicidal activity against leaf stripe of barley, stinking smut of wheat, snow mold of rye; against seedling diseases in beets and legumes, and for dressing "seed" potatoes, bulbs, and tubers. Not registered as a pesticide in the U.S. (EPA, 1998), White solid; [HSDB] | |
| Record name | METHOXYETHYLMERCURIC ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methoxyethylmercuric acetate | |
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Solubility |
Soluble in water; readily soluble in polar solvents, including methanol and ethylene glycol | |
| Record name | METHOXYETHYLMERCURIC ACETATE | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | Methoxyethylmercuric acetate | |
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Color/Form |
White crystals | |
CAS No. |
151-38-2 | |
| Record name | METHOXYETHYLMERCURIC ACETATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/5062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | (Acetato-κO)(2-methoxyethyl)mercury | |
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| Record name | Methoxyethylmercuric acetate | |
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| Record name | Methoxyethyl mercuric acetate | |
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| Record name | Methoxyethylmercury acetate | |
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| Record name | 2-methoxyethylmercury acetate | |
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| Record name | METHOXYETHYLMERCURIC ACETATE | |
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Melting Point |
40-42 °C | |
| Record name | METHOXYETHYLMERCURIC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Chemistry
General Synthetic Pathways to Organomercury(II) Acetates
Organomercury(II) acetates are a class of organometallic compounds that can be synthesized through several general routes. These methods typically involve the reaction of a mercury(II) salt, most commonly mercuric acetate (B1210297), with an organic molecule.
Alkoxymercuration is a specific type of solvomercuration reaction where an alkene reacts with mercuric acetate in the presence of an alcohol. byjus.commasterorganicchemistry.com This reaction leads to the addition of an alkoxy group from the alcohol and an acetoxymercury group (-HgOAc) across the carbon-carbon double bond. byjus.comwikipedia.org The process is an electrophilic addition that proceeds through a cyclic "mercurinium ion" intermediate. omanchem.comchemistrynotmystery.com This intermediate is formed when the alkene's pi-bond attacks the mercury atom of Hg(OAc)₂, which acts as an electrophile. chemistrynotmystery.com A key feature of this mechanism is that it prevents carbocation rearrangements, which can be a problem in other acid-catalyzed additions to alkenes. chemistrynotmystery.com
Mercuric acetate, Hg(O₂CCH₃)₂, is a cornerstone reagent in organomercury chemistry. wikipedia.org It serves as a primary precursor for the synthesis of a wide array of organomercury compounds from unsaturated organic molecules. omanchem.comwikipedia.org Its utility stems from its ability to act as a source of an electrophilic mercury species that can react with various functional groups.
In addition to alkoxymercuration, mercuric acetate is famously used in oxymercuration reactions, which are analogous to alkoxymercuration but use water instead of an alcohol to produce hydroxy-substituted organomercury compounds. wikipedia.orgfiveable.me Furthermore, mercuric acetate can be used to directly mercurate electron-rich aromatic compounds in an electrophilic aromatic substitution reaction. libretexts.orgwikipedia.orgchemeurope.com For example, phenol (B47542) reacts with mercuric acetate to form 2-acetoxymercuriphenol. wikipedia.orgchemeurope.com The acetate group on the resulting organomercurial can then be displaced by halides, such as chloride, by reacting with a salt like NaCl. libretexts.orgwikipedia.org This versatility makes mercuric acetate a pivotal starting material for accessing a broad range of organomercury intermediates for further synthetic transformations. nih.gov
Hypothetical and Reported Synthetic Routes for 2-Methoxyethylmercury Acetate
The synthesis of this compound can be approached through both established general methods and specific reported procedures.
Reported Synthesis: The direct synthesis of this compound has been reported to occur through the reaction of mercuric acetate with 2-methoxyethanol. This reaction directly combines the precursor alcohol (2-methoxyethanol) with the mercury salt to form the target compound.
Reaction: Hg(O₂CCH₃)₂ + CH₃OCH₂CH₂OH → CH₃OCH₂CH₂HgO₂CCH₃ + CH₃COOH
This method is a specific instance of the broader category of reactions between mercuric salts and alcohols, leading to the formation of an organomercury compound.
Hypothetical Synthetic Route via Alkoxymercuration: A plausible, though not explicitly detailed in the search results as a production method, synthetic route for this compound is the alkoxymercuration of ethene gas using methanol (B129727) as the alcohol solvent.
Step 1: Alkoxymercuration of Ethene: CH₂=CH₂ + Hg(O₂CCH₃)₂ + CH₃OH → CH₃OCH₂CH₂HgO₂CCH₃ + CH₃COOH
In this hypothetical pathway, ethene would react with mercuric acetate in methanol. Following the established mechanism of alkoxymercuration, this would lead to the anti-addition of a methoxy (B1213986) (-OCH₃) group and an acetoxymercury (-HgOAc) group across the double bond, directly yielding this compound. wikipedia.orgchemeurope.com
Derivatization Strategies for Analytical and Spectroscopic Characterization
The analysis of organomercury compounds often requires derivatization to enhance their detectability by various analytical techniques. Derivatization can modify the analyte to improve volatility for gas chromatography (GC) or to add a chromophore for UV-Vis detection in capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC).
For organomercurials, several strategies can be employed:
Complexation: Organomercury species can be derivatized using complexing agents. For instance, thiosalicylic acid has been used as a derivatizing reagent for the analysis of methylmercury (B97897), ethylmercury, and phenylmercury (B1218190) by CE with UV detection. dioxin20xx.org The reagent reacts with the organomercurials, allowing for their separation and detection. dioxin20xx.org Similarly, methyl thioglycolate has been used for HPLC separation of organomercury species. scispace.com
Halogenation: The carbon-mercury bond in organomercurials can be cleaved by reagents like bromine. wikipedia.orgchemeurope.com This reaction converts the organomercury compound into an organic halide. For this compound, this would yield 1-bromo-2-methoxyethane, which could then be analyzed by techniques such as GC-MS.
CH₃OCH₂CH₂HgOAc + Br₂ → CH₃OCH₂CH₂Br + BrHgOAc
Total Mercury Analysis: While not a derivatization of the parent molecule itself, a common method for quantifying compounds like this compound involves breaking the molecule down completely and measuring the total mercury content. nih.gov This is often achieved by digestion with strong acids, followed by analysis using cold vapor atomic absorption spectrometry (CVAAS) or cold vapor atomic fluorescence spectrometry (CVAFS). nih.govepa.gov
The following table summarizes potential derivatization strategies applicable to the analysis of this compound.
| Strategy | Reagent Example | Purpose | Analytical Technique |
| Complexation | Thiosalicylic Acid | Add a UV-active chromophore | Capillary Electrophoresis (CE-UV) |
| Halogenation | Bromine (Br₂) | Cleave C-Hg bond to form a volatile organic halide | Gas Chromatography (GC) |
| Decomposition | Strong Acids (e.g., HNO₃, H₂SO₄) | Reduce to elemental mercury for quantification | Cold Vapor Atomic Absorption/Fluorescence Spectrometry (CVAAS/CVAFS) |
Chemical Reactivity, Stability, and Transformation Dynamics
Mechanistic Investigations of Mercury-Carbon Bond Cleavage in Organomercurials
The cleavage of the mercury-carbon (Hg-C) bond is a critical aspect of the chemistry of organomercurials like 2-Methoxyethylmercury acetate (B1210297). Mechanistic studies, particularly on analogous compounds, have revealed that this process can occur through several pathways, with the S_E2 (bimolecular electrophilic substitution) mechanism being prominent. nih.gov
In biological systems, the cleavage is often facilitated by enzymes. Bacterial organomercurial lyase (MerB) provides a well-studied model for this transformation. ornl.govpeerj.compeerj.com The enzyme utilizes cysteine residues to coordinate the mercury atom, which activates the Hg-C bond. ornl.gov The catalytic mechanism involves an aspartic acid residue that acts as a proton donor, protonating the organic leaving group and facilitating the cleavage. ornl.govnih.gov This enzymatic reaction proceeds via an S_E2 pathway with a high degree of retention of configuration at the carbon atom. nih.gov
Key features of this protonolytic cleavage include:
Proton Delivery : A kinetically significant proton delivery step is crucial for the reaction to proceed. nih.gov
Stabilization of Intermediates : Substituents on the organic moiety can stabilize intermediates that may bear some positive charge. nih.gov
Absence of Rearrangement : The protonolysis typically occurs without accompanying skeletal rearrangement of the organic group. nih.gov
The reaction catalyzed by MerB is considered the first well-characterized enzymatic reaction of an organometallic substrate and a prime example of an enzyme-mediated S_E2 reaction. nih.gov
Hydrolysis and Solvolysis Kinetics in Aqueous and Non-Aqueous Media
The stability of the mercury-carbon bond in 2-Methoxyethylmercury acetate is significant; it is not readily split by water or weak acids and bases under normal conditions. who.int However, under specific conditions, such as the presence of strong acids or certain nucleophiles, cleavage can occur. The chemical reaction for the acid-catalyzed cleavage of the analogous 2-methoxyethylmercury chloride is believed to be the reverse of its synthesis, yielding ethylene (B1197577), methanol (B129727), and a mercury salt. annualreviews.org
The reaction is as follows: CH₃OCH₂CH₂Hg⁺ + H⁺ → CH₂=CH₂ + CH₃OH + Hg²⁺ annualreviews.org
Kinetic studies on the breakdown of methoxyethylmercury compounds are limited. However, for the chloride analogue, the in-vitro breakdown rate in the presence of cysteine at pH 6.0 was found to be approximately 1% per hour. annualreviews.org Hydrolysis studies can be designed to simulate environmental conditions (e.g., pH 5–9 at 25°C) and monitor the degradation via techniques like liquid chromatography-mass spectrometry to identify intermediates such as methoxyethanol and acetic acid. The hydrolysis of the acetate group itself is a relevant process, comparable to the well-studied hydrolysis of esters like methyl acetate, which is known to be reversible and catalyzed by acid. researchgate.net
Photochemical and Radiolytic Degradation Processes
The degradation of organomercurials can be induced by high-energy inputs such as photolysis (UV light) or radiolysis (e.g., gamma radiation). sci-hub.st These processes often involve the formation of free radical intermediates. sci-hub.st The γ-radiolysis of dilute solutions of organomercury compounds in matrices like trichlorofluoromethane (B166822) (CFCl₃) at low temperatures (77 K) has been shown to generate radical cations. researchgate.net
These radical intermediates can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.net The mechanism of degradation under these conditions can be complex, involving excited states and free radicals. ekb.eg For instance, the alkylation of C-H bonds by organomercurials, a reaction that breaks the Hg-C bond, typically requires photochemical or radiolytic initiation. sci-hub.st Pulse radiolysis studies of aqueous solutions of aromatic organomercury compounds have also been conducted to understand the transient species involved. acs.org
Oxidative and Reductive Pathways of Chemical Transformation
This compound can undergo both oxidation and reduction reactions, leading to different mercury-containing compounds or elemental mercury.
Oxidative Transformation : Strong oxidizing agents can be used to transform the compound. For example, potassium permanganate (B83412) can oxidize the organomercurial, leading to different mercury species. In biological systems, oxidation can also occur. For instance, microsomal enzymes in the liver can hydroxylate the organic part of some organomercurials, which is often a first step before the Hg-C bond is cleaved. annualreviews.org
Reductive Transformation : Reducing agents can convert the compound to elemental mercury. Sodium borohydride (B1222165) is a common reagent used for this purpose. This reduction is a key step in some analytical methods for mercury determination.
Ligand Exchange Reactions and Coordination Chemistry of the Mercury Center
The mercury atom in this compound can participate in ligand exchange reactions, where the acetate group is replaced by another ligand. Mercury(II) complexes, in general, exhibit dynamic ligand exchange. nsf.govpsu.edu The coordination sphere around the mercury center is influenced by both the inorganic (e.g., halide, acetate) and organic parts of the molecule. rsc.org
The acetate ligand can be exchanged for other anions or neutral ligands. For example, the reaction with chloride ions would yield 2-Methoxyethylmercury chloride. Water molecules can also act as ligands, and the exchange of acetate for water-derived ligands (like hydroxide (B78521) or oxide bridges) can be influenced by the oxidation state of the metal center in multinuclear complexes. psu.edu The high affinity of mercury for thiol groups is a key aspect of its chemistry, leading to rapid ligand exchange with cysteine and other sulfur-containing biomolecules. annualreviews.org This strong interaction is fundamental to its biological activity and mechanisms of transformation.
Biochemical Interactions and Biotransformation Mechanisms
Molecular Interactions with Enzymatic Systems
2-Methoxyethylmercury acetate (B1210297) exerts its biological effects largely by targeting and disrupting the function of essential enzymes. This interaction is a cornerstone of its toxicity.
Research has demonstrated the inhibitory effect of 2-methoxyethylmercury acetate on specific enzymes. An enzymatic model using rat liver glutamate (B1630785) dehydrogenase (GLDH) has been studied to understand the effects of this organomercurial. oregonstate.eduresearchgate.net The inhibition of such critical enzymes disrupts major metabolic pathways, leading to cellular dysfunction. The mercury ion's high affinity for the active sites of enzymes is a key mechanism behind this inhibition. nih.gov
A defining characteristic of mercury compounds, including this compound, is their strong affinity for sulfhydryl (-SH) groups. nih.gov These groups are present in amino acids like cysteine and are crucial for the structure and function of numerous proteins and enzymes. The interaction of the mercury moiety with these sulfhydryl groups can lead to the formation of mercaptides, which alters protein conformation and inactivates enzymes. nih.gov This high affinity for thiol groups is a primary factor in the compound's mechanism of toxicity. The binding to sulfhydryl groups in renal tissue, for instance, is a key step in its nephrotoxicity, mimicking the action of inorganic mercury. The rate of the carbon-mercury bond cleavage in vitro has been shown to be influenced by the presence of thiol compounds like cysteine. annualreviews.org
In Vivo Biotransformation Pathways
Unlike some more stable organomercurials, this compound is readily biotransformed in vivo. This metabolic process is a critical determinant of its distribution and toxicity.
Studies in animal models have consistently shown that this compound is rapidly converted to inorganic mercury (Hg²⁺) within the body. nih.govwho.intchempedia.info This rapid breakdown is a key feature that distinguishes it from short-chain alkylmercurials like methylmercury (B97897). annualreviews.orgwho.int The resulting inorganic mercury is then distributed in the tissues, with the highest concentrations typically found in the kidneys. nih.gov This metabolic pathway explains why the toxicity profile of 2-methoxyethylmercury compounds can resemble that of inorganic mercury salts. chempedia.info A system capable of liberating inorganic mercury from various organomercurials, including the related 2-methoxyethylmercury chloride (MEMC), has been identified in the soluble fraction of rat liver. core.ac.uk
The central process in the biotransformation of this compound is the cleavage of the mercury-carbon bond. chempedia.info This reaction breaks the organic part of the molecule from the mercury atom. The proposed in vivo mechanism is analogous to the chemical cleavage observed in vitro, which involves the formation of ethylene (B1197577) and methanol (B129727). annualreviews.org Experiments have successfully isolated ¹⁴C-labeled ethylene from rats administered methoxyethyl mercury chloride labeled in the ethyl group, providing direct evidence for this degradation pathway. annualreviews.org This cleavage can be catalyzed by an organomercurial lyase, which facilitates the protonolysis of the carbon-Hg bond. nih.gov
Comparative Biochemical Reactivity with Analogous Organomercury Compounds
The biochemical behavior of this compound is best understood when compared to other organomercury compounds. Its reactivity, particularly the stability of the carbon-mercury bond, places it in a distinct category.
Alkoxyalkyl compounds like this compound and aryl compounds such as phenylmercury (B1218190) are known for their rapid degradation to inorganic mercury in animal tissues. annualreviews.orgwho.int This contrasts sharply with the high stability of the carbon-mercury bond in short-chain alkylmercurials like methylmercury, which is demethylated at a very slow rate. nih.govannualreviews.org For example, studies in rat liver homogenates showed that while phenylmercuric acetate and methoxyethylmercury chloride were degraded, methylmercury was not. nih.gov This difference in biotransformation rates leads to distinct toxicokinetic and toxicodynamic profiles. The rapid release of inorganic mercury from this compound contributes to a toxicity pattern that heavily features renal damage, similar to inorganic mercury exposure, whereas the stability of methylmercury allows it to persist and cross the blood-brain barrier, leading to its characteristic neurotoxicity. nih.gov
| Compound | Carbon-Mercury Bond Stability | Primary Biotransformation Product | Rate of In Vivo Cleavage | Primary Target Organ(s) |
| This compound | Low | Inorganic Mercury (Hg²⁺) | Rapid annualreviews.orgwho.int | Kidney |
| Phenylmercury acetate | Low | Inorganic Mercury (Hg²⁺) | Rapid nih.govannualreviews.org | Kidney annualreviews.org |
| Methylmercury | High | Slowly converted to Inorganic Mercury (Hg²⁺) | Very Slow nih.gov | Central Nervous System nih.gov |
| Ethylmercury chloride | Intermediate | Inorganic Mercury (Hg²⁺) | Moderate nih.gov | Kidney, Central Nervous System |
Environmental Fate, Transport, and Biogeochemical Cycling
Environmental Release Mechanisms and Entry Pathways
The primary route for the entry of 2-methoxyethylmercury acetate (B1210297) into the environment was through its direct application in agriculture. lookchem.com
2-Methoxyethylmercury acetate was principally used as a fungicidal seed dressing to protect crops from seed-borne diseases. iaea.orgnih.gov This practice involved treating the seeds of crops like cotton, small grains (such as wheat, barley, oats, and rye), and sugarcane before planting. iaea.orgwikipedia.orgucpress.edu The application aimed to control fungal pathogens, thereby improving crop germination and yield.
This direct application to seeds was the initial step in its dissemination into the environment. When the treated seeds were sown, the compound was introduced directly into the agricultural soil. env.go.jp Subsequent agricultural activities, rainfall, and irrigation would then facilitate its movement within the soil and transport to adjacent water bodies. ucpress.edumdpi.com The use of pesticides containing heavy metals, such as mercury, is a recognized source of agricultural soil contamination. mdpi.comencyclopedia.pub
Once in the environment, mercury compounds can be re-emitted to the atmosphere. dovepress.com The rate of volatilization, or vaporization, generally increases with higher temperatures. pic.int For organomercury compounds, their tendency to become volatile depends on their specific chemical properties. dovepress.com While elemental mercury is notably volatile, allowing it to be transported globally in the atmosphere, the volatility of organomercury compounds varies. mdpi.comnih.gov
Specific data on the volatilization of this compound is scarce. herts.ac.uk However, the general principles of mercury cycling suggest that after application, a fraction of the compound could have volatilized from the soil surface or from the plant itself. dovepress.compic.int This process represents a pathway for the compound to enter the atmosphere from terrestrial and aquatic systems. dovepress.com Studies on a similar compound, methoxyethylmercury chloride (MEMC), used on sugarcane plantations, have considered volatilization from the soil surface as a potential emission pathway, although direct measurements were not available. ucpress.edu
Transport Phenomena in Environmental Matrices
Following its release, this compound is subject to transport within and between different environmental compartments, including soil, water, and air.
A significant concern with the agricultural use of organomercurials is their transport from soil to water systems via runoff and leaching. ucpress.edu Mercury compounds can be transported into aquatic environments through these pathways. pic.int After application to seeds and introduction into the soil, this compound and its degradation products can be mobilized by rainfall and irrigation water. ucpress.edu
This surface runoff can carry the compound into nearby streams, rivers, and lakes. researchgate.net Additionally, the compound can leach downwards through the soil profile, potentially contaminating groundwater. ny.gov A field study on the related compound MEMC in Australian sugarcane soils demonstrated significant movement from the soil to rivers, highlighting the potential for this class of fungicides to contaminate aquatic ecosystems. ucpress.edu The hydrophilic or lipophilic nature of the specific organomercury compound can influence its mobility and partitioning in the environment. dovepress.comdovepress.com
Once volatilized into the atmosphere, mercury compounds can be transported over long distances. mdpi.comdovepress.com The atmospheric lifetime and transport distance are highly dependent on the chemical species of mercury. mdpi.comdovepress.com Gaseous elemental mercury has a long atmospheric lifetime of about a year, allowing for global transport. mdpi.com In contrast, oxidized mercury compounds are more readily removed from the atmosphere through wet and dry deposition. mdpi.comdovepress.com
The transformation of elemental mercury to its oxidized forms increases deposition rates. dovepress.com Organomercury compounds can be subject to long-range atmospheric transport, serving as a source of contamination in remote terrestrial and aquatic ecosystems. psu.edu Atmospheric deposition has been identified as a major pathway for mercury entering soils and surface waters globally. mdpi.comresearchgate.net While some organomercury compounds like dimethylmercury (B1214916) are volatile, ionic forms are less so and may be deposited closer to their source. dovepress.compsu.edu
Environmental Persistence and Degradation Pathways
The persistence of a chemical refers to its ability to resist degradation in the environment. pops.int Organochlorine and organometal compounds are often noted for their environmental persistence. pops.intscispace.com
There is very little information available specifically on the environmental fate and persistence of this compound. herts.ac.uk However, research on related compounds and the broader class of organomercurials provides some insight. In rats, this compound is partly degraded to inorganic mercury ions. nih.gov In the environment, organomercury compounds can undergo various transformations. iaea.org Microbial activity is a key factor in the degradation of some organic pesticides. cambridge.org For instance, studies on rat liver homogenates showed that methoxyethylmercury chloride could be degraded, though methylmercury (B97897) was resistant to this particular pathway. nih.gov
A critical transformation pathway for mercury in the environment is methylation. Inorganic and some organic forms of mercury can be converted by microorganisms in aquatic sediments to methylmercury, a highly toxic and bioaccumulative form. pic.intresearchgate.net Conversely, detoxification can occur when microbial organomercurial lyase enzymes cleave the carbon-mercury bond, leading to the formation of less toxic inorganic mercury. nih.gov The ultimate fate of this compound in the environment involves a complex interplay of transport, partitioning, and chemical or biological transformations, which may lead to either detoxification or the formation of more hazardous mercury species. pic.intresearchgate.net
Methylation and Demethylation Processes in Natural Environments
A critical aspect of the environmental fate of mercury compounds is the process of methylation, which converts inorganic mercury into the more toxic and bioaccumulative methylmercury. oecd.org This transformation is primarily carried out by microorganisms in aquatic environments, including sediments of lakes, rivers, and oceans. who.int While this compound is an organic mercury compound, its degradation can release inorganic mercury which can then be methylated. nih.govoecd.org
Conversely, demethylation is the process that breaks down methylmercury. This process can be mediated by various microbes. nih.gov Studies have shown that demethylation can occur under different conditions, including in the presence of sulfate-reducing bacteria and methanogens. nih.gov However, research has also indicated that demethylation can occur even when the biological activity of these specific microbes is inhibited, suggesting that other microorganisms or even abiotic processes may be involved. nih.gov For example, the iron-reducing bacterium Geobacter bemidjiensis Bem has been found to both methylate inorganic mercury and demethylate methylmercury. nih.gov
The balance between methylation and demethylation rates is a key factor determining the net production and potential for bioaccumulation of methylmercury in an ecosystem.
Bioaccumulation and Trophic Transfer in Ecological Systems
The accumulation of mercury in organisms and its transfer through the food web is a major concern associated with mercury pollution. Organic mercury compounds, due to their lipid solubility, are more readily taken up by organisms than inorganic forms. who.int
Uptake by Aquatic Organisms
Aquatic organisms can absorb mercury compounds directly from the water and through their diet. who.int The organic forms of mercury are generally more toxic to aquatic life than inorganic forms. who.int The accumulation of mercury in aquatic organisms is influenced by various factors, including the species, its life stage, water temperature, and salinity. oecd.org Larval stages of aquatic invertebrates are often more sensitive to mercury than adults. who.int
The following table summarizes the toxicity of different forms of mercury to aquatic organisms:
| Organism Type | Mercury Form | Toxicity Effect | Reference |
| Aquatic Plants | Inorganic Mercury | Affected at concentrations approaching 1 mg/litre | who.int |
| Aquatic Plants | Organic Mercury | Affected at much lower concentrations than inorganic mercury | who.int |
| Freshwater Fish | Inorganic Mercury | 96-h LC50s vary between 33 and 400 µ g/litre | who.int |
| Seawater Fish | Inorganic Mercury | Higher 96-h LC50s than freshwater fish | who.int |
| Aquatic Invertebrates | Mercury | Larval stages generally more sensitive than adults | who.int |
Historical Scientific Applications and Contemporary Research Implications
Academic Investigations into Agricultural Fungicidal Applications
The primary historical application of 2-methoxyethylmercury acetate (B1210297) was as a fungicide, particularly for seed treatment. wikipedia.orgchemicalbook.com Its development was part of a broader effort in agricultural chemistry to find effective alternatives to inorganic mercury salts, which were often highly phytotoxic. Organomercurial compounds like 2-methoxyethylmercury acetate offered a solution, providing potent fungicidal action at lower application rates. researchgate.net
Efficacy Studies against Fungal Pathogens in Seed Treatment
Extensive research during the mid-20th century demonstrated the high efficacy of this compound as a seed dressing for a variety of crops. It was particularly effective in controlling seed-borne diseases in cereals such as wheat, barley, oats, and rye, as well as in cotton and for dressing "seed" potatoes, bulbs, and tubers. chemicalbook.comiaea.orgnih.gov
Key fungal pathogens targeted by this compound in seed treatments included:
Leaf stripe of barley chemicalbook.com
Stinking smut of wheat chemicalbook.com
Snow mold of rye chemicalbook.com
Seedling diseases in beets and legumes chemicalbook.com
One notable study highlighted its long-lasting effectiveness in controlling Karnal bunt disease of wheat, caused by the fungus Tilletia indica. Research showed that this compound, along with ethylmercury chloride, could effectively inhibit teliospore germination for up to 18 months. apsnet.org However, it is important to note that while effective, these mercurial compounds are now banned in most countries for such applications. apsnet.org
Table 1: Efficacy of this compound Against Key Fungal Pathogens
| Crop | Fungal Pathogen | Disease | Reference |
|---|---|---|---|
| Barley | Pyrenophora graminea | Leaf Stripe | chemicalbook.com |
| Wheat | Tilletia caries | Stinking Smut | chemicalbook.com |
| Rye | Microdochium nivale | Snow Mold | chemicalbook.com |
| Wheat | Tilletia indica | Karnal Bunt | apsnet.org |
Mechanisms of Fungicidal Action at the Cellular and Molecular Level
The fungicidal activity of this compound, like other organomercurials, is attributed to the toxic effects of the mercury ion. The primary mechanism of action involves the high affinity of mercury for sulfhydryl (-SH) groups present in amino acids, peptides, and proteins. By binding to these groups, mercury disrupts the structure and function of essential enzymes and proteins within the fungal cells. This disruption of cellular processes ultimately leads to cell damage and death. The lipophilic nature of the methoxyethyl group facilitates the compound's penetration into the fungal cell. iloencyclopaedia.org
Research on Broader Industrial and Laboratory Reagent Applications
While its primary application was in agriculture, this compound and related organomercurials also found use in other industrial and laboratory settings. Phenylmercury (B1218190) acetate, a related compound, was used as a preservative in latex paints, inks, adhesives, and caulking compounds. nih.gov Mercuric oxide has been used in the production of mercury(II) salts and as a reagent in analytical chemistry. nih.gov Although specific broad industrial applications for this compound are not as well-documented, its chemical properties suggest potential use as a laboratory reagent, for instance, in reactions involving organometallic compounds. chemicalbook.compschemicals.com However, due to its high toxicity, its use in any capacity is now severely restricted. herts.ac.uk
Evolution of Scientific Understanding of Organomercurial Environmental Behavior
The scientific understanding of the environmental behavior of organomercurials has evolved significantly since their widespread use. Initially valued for their efficacy, concerns about their environmental persistence and toxicity began to emerge in the 1960s. A critical turning point was the recognition of the bioaccumulation and biomagnification of mercury in food chains, most notably highlighted by the Minamata disease incident in Japan, which was caused by the industrial release of methylmercury (B97897). frontiersin.orgucpress.edu
Research has shown that organomercurials can be transformed in the environment. For instance, phenylmercury and alkoxyalkyl mercury compounds can decompose into inorganic mercury. iloencyclopaedia.org This inorganic mercury can then be methylated by microorganisms in aquatic sediments to form the highly toxic and bioaccumulative methylmercury. frontiersin.orgpic.int The longevity of mercury in the environment means that historical contamination from sources like pesticides continues to be a concern. frontiersin.org The environmental fate of this compound specifically is not well-documented, but it is known to be partly degraded to inorganic mercury ions in animals. iaea.org
Current Research Gaps and Identification of Future Research Directions in this compound Chemistry and Environmental Science
Despite its historical significance, there are considerable gaps in the scientific knowledge regarding this compound. Much of the available data is from older studies, and very little is known about its specific environmental fate and long-term toxicity to a wide range of organisms. herts.ac.uk
Identified Research Gaps:
Environmental Fate and Transformation: Detailed studies on the degradation pathways of this compound in various environmental compartments (soil, water, sediment) are lacking. The specific rates and products of its transformation into inorganic mercury and subsequently methylmercury under different environmental conditions are not well understood.
Ecotoxicology: Comprehensive toxicological data for a broad spectrum of non-target organisms, including soil microorganisms, invertebrates, and various aquatic species, is scarce. herts.ac.uk
Long-term Human Health Effects: While the acute toxicity is well-established, the long-term health effects of low-level environmental exposure to this compound and its degradation products are not fully characterized.
Remediation Technologies: There is a need for research into effective and environmentally sound methods for the remediation of soils and sediments contaminated with this compound and other organomercurials.
Future Research Directions:
Advanced Analytical Methods: Developing and applying more sensitive and specific analytical methods to trace the environmental pathways and transformation of this compound.
Bioremediation Studies: Investigating the potential of microorganisms to degrade or sequester this compound and its toxic byproducts in contaminated environments.
Modeling Environmental Behavior: Developing predictive models to better understand and forecast the transport, fate, and bioaccumulation of this compound in different ecosystems.
Retrospective Environmental Analysis: Analyzing historical environmental samples (e.g., sediment cores) to reconstruct past contamination levels and understand the long-term environmental legacy of this compound use.
Addressing these research gaps is crucial for a complete understanding of the environmental risks posed by historical organomercurial pesticide use and for developing effective strategies to manage and mitigate their lasting impact. researchgate.net
Q & A
Basic: What are the recommended methods for synthesizing and purifying 2-Methoxyethylmercury acetate in laboratory settings?
Answer:
Synthesis typically involves reacting mercury(II) acetate with 2-methoxyethanol under controlled conditions. A stoichiometric approach is critical to minimize byproducts. Purification is achieved via recrystallization using non-polar solvents (e.g., hexane) or vacuum distillation, followed by characterization using NMR and FTIR to confirm the molecular structure (CHHgO) . Strict safety protocols, including inert atmosphere handling and fume hood use, are essential due to mercury’s volatility and toxicity .
Basic: Which analytical techniques are most effective for detecting trace amounts of this compound in biological samples?
Answer:
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is optimal for quantifying mercury content with detection limits <1 ppb. Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., using sodium tetraethylborate) enhances volatility for organic mercury speciation. For structural confirmation, High-Resolution Liquid Chromatography (HPLC) paired with UV-Vis or fluorescence detection is recommended .
Basic: What are the critical safety protocols for handling this compound in laboratory experiments?
Answer:
- Storage: In airtight containers, segregated from oxidizers (e.g., nitrates, chlorates) and strong bases to prevent violent reactions .
- PPE: Use nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges.
- Decontamination: Immediate use of 10% sodium sulfide solution to neutralize spills .
- Ventilation: Conduct all procedures in fume hoods with HEPA filters to capture mercury vapors .
Advanced: How should researchers address contradictions in reported toxicity data (e.g., LD50 variability) for this compound?
Answer:
Discrepancies in LD50 values (observed in animal studies) often arise from differences in exposure routes (oral vs. dermal) or metabolic variability. To resolve contradictions:
- Conduct comparative studies using standardized OECD Guidelines (e.g., Test No. 423 for acute oral toxicity).
- Use in vitro models (e.g., renal cell lines) to isolate organ-specific effects .
- Cross-reference with inorganic mercury (e.g., HgCl) and other organomercurials (e.g., methylmercury) to contextualize mechanisms .
Advanced: What methodological approaches are recommended for identifying degradation products of this compound in environmental matrices?
Answer:
- Hydrolysis Studies: Simulate environmental conditions (pH 5–9, 25°C) and monitor degradation via LC-QTOF-MS to detect intermediates like methoxyethanol and acetic acid.
- Speciation Analysis: Use synchrotron-based X-ray Absorption Spectroscopy (XAS) to track mercury oxidation states .
- Ecotoxicological Testing: Assess bioaccumulation in model organisms (e.g., Daphnia magna) under OECD 211 guidelines .
Advanced: How can experimental designs mitigate confounding factors in neurotoxicity studies of this compound?
Answer:
- Model Systems: Use transgenic zebrafish (Danio rerio) with fluorescent neuronal markers to visualize real-time neurodevelopmental impacts.
- Dose-Response Curves: Include sub-chronic exposure regimens (28-day OECD 407) to differentiate acute vs. cumulative effects.
- Biomarkers: Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid as a neuroinflammation marker .
Regulatory: What documentation is required for international shipment of this compound under China’s restricted chemicals list?
Answer:
- Compliance: Adhere to China’s Circular No. 65 (2005), which classifies it under HS Code 2931000032.
- Permits: Obtain prior informed consent (PIC) via the Rotterdam Convention and submit safety data sheets (SDS) validated by the State Environmental Protection Administration (SEPA) .
Advanced: How does the renal toxicity profile of this compound compare to other organomercury compounds in mechanistic studies?
Answer:
- Mechanistic Differences: Unlike methylmercury (which targets mitochondria), this compound binds preferentially to proximal tubule cells via thiol-group interactions, mimicking inorganic mercury nephrotoxicity.
- Comparative Models: Use renal proximal tubule epithelial cells (RPTEC/TERT1) to quantify metallothionein induction and caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
